2-(4-chlorophenoxy)-2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide
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Overview
Description
2-(4-chlorophenoxy)-2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane.
Introduction of the thiophene groups: The thiophene rings are introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Formation of the propanamide backbone: The final step involves the formation of the propanamide backbone through amide bond formation, typically using reagents such as thionyl chloride and triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenoxy)-2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.
Interfering with cellular processes: Such as DNA replication or protein synthesis, resulting in antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-chlorophenoxy)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methylpropanamide
- **2-(4-benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
Uniqueness
2-(4-chlorophenoxy)-2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide is unique due to its combination of chlorophenoxy and thiophene groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2S2/c1-19(2,23-15-7-5-14(20)6-8-15)18(22)21-17(13-9-11-24-12-13)16-4-3-10-25-16/h3-12,17H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPOIUBEOVNAPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(C1=CSC=C1)C2=CC=CS2)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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